5-Methylhex-4-EN-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115610-15-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
5-methylhex-4-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2)5-3-4-6-8/h5H,3-4,6,8H2,1-2H3 |
InChI Key |
OYSHHNWQHGPFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCN)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles
Chemical Transformations of the Amino Group
The primary amino group in 5-Methylhex-4-en-1-amine is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This makes it both basic and nucleophilic, enabling a wide range of chemical reactions.
Primary amines can undergo oxidation to form either nitriles or amides, depending on the oxidizing agent and the reaction conditions employed. The oxidation to nitriles typically involves the removal of hydrogen atoms and the formation of a carbon-nitrogen triple bond. A variety of reagents can accomplish this transformation, including metal catalysts and hypervalent iodine compounds.
Alternatively, in the presence of a suitable acyl source or under specific oxidative conditions, the primary amine can be converted to an amide. This transformation is fundamental in organic synthesis for the formation of the stable amide linkage.
| Transformation | Reagent/Catalyst Example | Product Type |
| Oxidation to Nitrile | Dess–Martin periodinane | Nitrile |
| Oxidation to Amide | Requires an acylating agent prior to oxidation | Amide |
While primary amines are already in a reduced state, they can be converted to secondary or tertiary amines through processes that are effectively reductive aminations. uni-muenchen.de This typically involves reaction with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to the corresponding secondary amine. escholarship.org This process can be repeated with another equivalent of a carbonyl compound to yield a tertiary amine. escholarship.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. escholarship.org
| Reactant | Reducing Agent | Product Type |
| Aldehyde/Ketone | Sodium cyanoborohydride (NaBH3CN) | Secondary Amine |
| Aldehyde/Ketone (2 eq.) | Sodium cyanoborohydride (NaBH3CN) | Tertiary Amine |
The lone pair of electrons on the nitrogen atom of this compound makes it a good nucleophile, capable of participating in nucleophilic substitution reactions. msu.eduyoutube.com It can react with alkyl halides in an SN2 reaction, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. researchgate.netlibretexts.org This reaction leads to the formation of a secondary amine. However, a significant challenge in this reaction is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. researchgate.net Using a large excess of the primary amine can favor the formation of the secondary amine. youtube.com
| Electrophile | Reaction Type | Product Type |
| Alkyl Halide | SN2 | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
As a potent nucleophile, this compound readily attacks electrophilic centers. libretexts.org In amidation reactions, it will react with acyl chlorides, anhydrides, or esters to form amides. psu.edu This is a highly efficient and common reaction in organic synthesis. The reaction with a sulfonyl chloride leads to the formation of a sulfonamide. psu.edu
In alkylation reactions, as mentioned previously, the amine acts as a nucleophile, attacking alkylating agents such as alkyl halides. libretexts.org The initial product is a secondary amine, but the reaction can proceed to form tertiary amines and quaternary ammonium salts due to the increased nucleophilicity of the alkylated products. psu.edu
| Electrophile | Product Functional Group |
| Acyl Chloride | Amide |
| Alkyl Halide | Secondary/Tertiary Amine |
Chemical Transformations Involving the Alkenyl Moiety
The carbon-carbon double bond in this compound is an electron-rich moiety and is therefore susceptible to attack by electrophiles. Its reactivity is characteristic of a non-conjugated, trisubstituted alkene.
The term "conjugate addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. In such systems, the β-carbon is electrophilic due to resonance with the electron-withdrawing group.
However, the double bond in this compound is not conjugated with an electron-withdrawing group. Therefore, the β-carbon (C4) is not inherently electrophilic and is not susceptible to nucleophilic attack in a Michael-type reaction. Instead, the alkenyl group will undergo reactions typical of electron-rich, non-activated alkenes, which primarily involve electrophilic addition .
In an electrophilic addition reaction, an electrophile (E+) is attacked by the electron pair of the C=C double bond. This forms a carbocation intermediate, which is then attacked by a nucleophile (Nu-). According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that is bonded to more hydrogen atoms (C4 in this case), leading to the more stable tertiary carbocation at C5. The nucleophile will then attack this carbocation.
| Reagent (E-Nu) | Intermediate | Expected Major Product |
| H-Br | Tertiary carbocation at C5 | 5-Bromo-5-methylhexan-1-amine |
| H2O / H+ | Tertiary carbocation at C5 | 5-Methylhexane-1,5-diol |
Intramolecular Cyclization Reactions (e.g., Aminoalkoxylation leading to Pyrrolidines)
Intramolecular cyclization reactions of unsaturated amines are a powerful strategy for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines. organic-chemistry.orgresearchgate.net In the case of this compound, the spatial proximity of the nucleophilic amine and the electrophilic alkene allows for intramolecular bond formation, leading to the construction of a five-membered ring.
One notable example of such a cyclization is aminoalkoxylation. This reaction typically involves the activation of the alkene by an electrophilic species, followed by the intramolecular attack of the amine. The reaction can be promoted by various reagents, including mercury (II), palladium (II), or iodine-based electrophiles. The general mechanism proceeds through an initial electrophilic attack on the double bond to form a cyclic intermediate (e.g., a mercurinium or iodonium (B1229267) ion). This is then followed by an intramolecular nucleophilic attack by the amine group to yield the pyrrolidine (B122466) ring.
Recent advancements in synthetic methodology have also explored metal-free approaches. For instance, a Lewis acid-mediated 5-endo-dig reductive hydroamination cascade of enynyl amines has been shown to produce pyrrolidine derivatives stereoselectively. organic-chemistry.org Another approach involves the selenium-induced cyclization of secondary homoallylic amines, which can lead to the formation of either azetidines or pyrrolidines depending on the reaction conditions. While not specifically documented for this compound, these methods highlight the potential pathways for its conversion into substituted pyrrolidines.
The regioselectivity of the cyclization is a critical aspect, with the formation of the five-membered pyrrolidine ring (5-exo-tet) being generally favored over the six-membered piperidine (B6355638) ring (6-endo-tet) according to Baldwin's rules for ring closure.
Table 1: Key Factors in Intramolecular Cyclization of Unsaturated Amines
| Factor | Description | Potential Outcome for this compound |
| Catalyst/Reagent | Nature of the electrophile or catalyst used to activate the alkene. | Determines reaction rate and stereoselectivity of the resulting pyrrolidine. |
| Solvent | Polarity and coordinating ability of the solvent. | Can influence the stability of intermediates and the overall reaction pathway. |
| Temperature | Reaction temperature. | Can affect the regioselectivity and the potential for side reactions. |
| Substituents | Presence of substituents on the nitrogen or the carbon chain. | Can influence the nucleophilicity of the amine and the steric hindrance around the reaction centers. |
Role in Prins Reactions and Tetrahydropyran (B127337) Formation
The Prins reaction traditionally involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org The nitrogen analog of this reaction, the aza-Prins reaction, is a valuable tool for the synthesis of nitrogen-containing heterocycles, including piperidines and, in some cases, tetrahydropyrans through subsequent rearrangements or capture of an oxygen nucleophile. wordpress.comresearchgate.net
For this compound, an intramolecular aza-Prins type reaction could be envisioned. Upon formation of an iminium ion from the amine and an aldehyde, the tethered alkene could act as an intramolecular nucleophile. This cyclization would lead to a piperidinyl cation intermediate, which can then be trapped by a nucleophile. If water or an alcohol is present as the nucleophile, a hydroxypiperidine or alkoxypiperidine would be formed.
A study on the Lewis acid-promoted aza-Prins reaction highlighted the utility of indium trichloride (B1173362) in promoting the cyclization of homoallylic amines with aldehydes to form piperidines and pyrrolidines. wordpress.com The reaction mechanism involves the formation of an iminium ion, which then undergoes intramolecular cyclization. The regioselectivity (5- vs. 6-membered ring) is influenced by the specific substrate and reaction conditions. wordpress.com
Furthermore, research on the Prins cyclization of the analogous alcohol, 5-methylhex-4-en-1-ol (B1625099), provides valuable insights. nih.gov In the presence of a copper(II) triflate–bisphosphine complex, this alcohol reacts with aldehydes to form substituted tetrahydropyrans with high diastereoselectivity. nih.gov This suggests that under appropriate conditions, where the amine of this compound is first converted to a different functionality or participates in a tandem reaction, the alkene moiety could engage in a Prins-type cyclization leading to oxygen-containing heterocycles.
Table 2: Potential Products of Aza-Prins Type Reactions of this compound
| Reactant with this compound | Key Intermediate | Potential Final Product |
| Aldehyde (e.g., formaldehyde) | Iminium ion, Piperidinyl cation | Substituted Piperidine |
| Aldehyde with external O-nucleophile | Iminium ion, Piperidinyl cation | Hydroxy- or Alkoxy-piperidine |
| Aldehyde under rearranging conditions | Oxocarbenium ion (after initial cyclization and rearrangement) | Substituted Tetrahydropyran |
Mechanistic Insights into Complex Reactions
Radical-mediated reactions offer an alternative pathway for the functionalization of this compound. Intramolecular radical amination can lead to the formation of cyclic amines. The process typically begins with the generation of a nitrogen-centered radical (an aminyl or aminium radical) from the amine functionality. This radical can then add to the intramolecular double bond. wikipedia.org
The generation of the nitrogen radical can be achieved through various methods, including photoredox catalysis or the use of radical initiators. nih.govthieme-connect.de For example, the single-electron oxidation of an amine can form a radical cation, which upon deprotonation, yields an α-amino alkyl radical. thieme-connect.de This carbon-centered radical can then undergo intramolecular cyclization.
The regioselectivity of the radical cyclization is generally governed by the stability of the resulting cyclized radical and follows Baldwin's rules. For this compound, a 5-exo-trig cyclization to form a five-membered ring containing a primary radical is generally favored over a 6-endo-trig cyclization that would result in a six-membered ring with a secondary radical.
Mechanistic studies on the intramolecular C–H amination of arylpropylamines using ruthenium catalysts have demonstrated the feasibility of ground-state radical-mediated cyclization to form tetrahydroquinolines. acs.org While the substrate is different, the underlying principle of aminium radical cyclization is relevant. Similarly, anti-Markovnikov hydroamination of alkenes can be achieved through the generation of phthalimidyl radicals, which add to the alkene, followed by conversion to the primary amine. acs.orgthieme.de
The aza-Cope rearrangement is a chem-station.comchem-station.com-sigmatropic rearrangement involving a nitrogen-containing 1,5-diene system. chem-station.comwikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation in a stereospecific manner. numberanalytics.comchemistry-reaction.com For this compound to participate in such a rearrangement, it would first need to be converted into a suitable precursor, for instance, by N-allylation to introduce the requisite 1,5-diene framework.
The cationic 2-aza-Cope rearrangement is particularly noteworthy as it often proceeds at significantly lower temperatures than the all-carbon Cope rearrangement. wikipedia.org This reaction typically involves the formation of an iminium ion, which then undergoes the chem-station.comchem-station.com-sigmatropic shift.
A common and synthetically powerful application is the tandem aza-Cope rearrangement/Mannich cyclization. wikipedia.orgresearchgate.net In this sequence, the iminium ion formed after the rearrangement is intramolecularly trapped by a nucleophile, often an enol or enolate, leading to the formation of complex cyclic structures such as pyrrolidines. wikipedia.orgresearchgate.net
The mechanism is concerted and generally proceeds through a chair-like transition state, which allows for predictable stereochemical outcomes. chem-station.comchemistry-reaction.com The position of the nitrogen atom in the 1,5-diene system defines the type of aza-Cope rearrangement (1-aza, 2-aza, or 3-aza). tcichemicals.comtcichemicals.com
In the synthesis and derivatization of this compound, elimination reactions can be significant side reactions or, in some cases, desired transformations. The presence of a leaving group on the carbon chain can lead to the formation of dienes through E1 or E2 elimination pathways. chemistrysteps.commasterorganicchemistry.com
The choice between the E1 and E2 mechanism is influenced by several factors, including the strength of the base, the nature of the leaving group, the solvent, and the structure of the substrate. libretexts.orglibretexts.org Strong, bulky bases tend to favor the E2 mechanism, which is a concerted process. Weaker bases and polar protic solvents that can stabilize a carbocation intermediate favor the E1 mechanism, which proceeds in a stepwise manner.
For instance, during the aza-Prins cyclization of related homoallylic sulfonamides, the formation of an unsaturated pyrrolidine has been observed, which is proposed to occur through an E1-type elimination from a cyclized intermediate. wordpress.com This highlights a potential elimination pathway in reactions involving carbocationic intermediates derived from this compound.
Furthermore, derivatization of the amine group, for example, through alkylation to form a quaternary ammonium salt, can set the stage for a Hofmann elimination. rsc.orgorganic-chemistry.org This E2 reaction, which uses a strong base, would result in the formation of a new double bond and the expulsion of the amine as a leaving group.
Unsaturation Effects on Reactivity Compared to Saturated Analogs
The presence of the carbon-carbon double bond in this compound significantly influences its reactivity compared to its saturated analog, 5-methylhexan-1-amine. These differences arise from both electronic and steric effects. nih.govwikipedia.org
Electronic Effects: The double bond acts as a weak electron-withdrawing group, which reduces the electron density on the nitrogen atom of the amine. This is due to the sp2 hybridization of the vinylic carbons, which have more s-character and are therefore more electronegative than sp3 hybridized carbons. This reduced electron density on the nitrogen atom decreases the basicity of this compound compared to its saturated counterpart. chemistryguru.com.sg A lower basicity translates to a reduced nucleophilicity, which can affect the rates of reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions. msu.edulibretexts.org
Steric Effects: The double bond imposes a more rigid conformation on the carbon chain compared to the freely rotating single bonds in the saturated analog. This can influence the accessibility of the amine's lone pair of electrons and may affect the transition states of certain reactions. wikipedia.org
Reactivity of the Alkene: The most significant difference in reactivity is the presence of the alkene itself, which provides a site for a wide range of reactions that are not possible for the saturated analog. These include electrophilic additions, radical additions, and pericyclic reactions, as discussed in the preceding sections.
Table 3: Comparison of Reactivity: Unsaturated vs. Saturated Amine
| Property/Reaction | This compound (Unsaturated) | 5-Methylhexan-1-amine (Saturated) |
| Basicity | Lower | Higher |
| Nucleophilicity | Lower | Higher |
| Intramolecular Cyclization | Possible via alkene | Not possible |
| Prins-type Reactions | Possible | Not possible |
| Radical Addition to Chain | Possible at the double bond | Not possible |
| Aza-Cope Rearrangement | Possible with derivatization | Not possible |
Derivatization and Analog Synthesis
N-Alkylation and N-Substitution Strategies
N-alkylation and N-substitution of primary amines like 5-methylhex-4-en-1-amine are fundamental transformations to produce secondary, tertiary, and quaternary amines. These reactions typically involve the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reactivity of the amine can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent.
One of the challenges in the N-alkylation of primary amines is controlling the degree of substitution. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of products. To achieve selective mono-alkylation, specific synthetic strategies can be employed. These include using a large excess of the primary amine, employing protecting groups, or utilizing alternative methods like reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.
The general scheme for N-alkylation of a primary amine with an alkyl halide can be represented as follows:
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |
| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R'), Tertiary Amine (R-N(R')₂), Quaternary Ammonium (B1175870) Salt ([R-N(R')₃]⁺X⁻) | Nucleophilic Substitution |
Formation of Salt Forms for Enhanced Handling (e.g., Hydrochloride Salts)
Primary amines are often volatile, odorous, and may be susceptible to degradation. Conversion of this compound to a salt form, such as a hydrochloride salt, can significantly improve its handling characteristics. Amine salts are typically crystalline solids with higher melting points, increased stability, and reduced odor compared to the free base. The formation of a hydrochloride salt is a straightforward acid-base reaction where the amine acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid.
The process generally involves dissolving the amine in a suitable organic solvent and treating it with a solution of hydrogen chloride (either as a gas dissolved in a solvent or as an aqueous solution). The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration. The enhanced stability and handling properties of the salt form are advantageous for storage, formulation, and various applications.
Table of Salt Formation Reaction:
| Amine | Acid | Salt |
|---|
Synthesis of Sulfamate (B1201201) Derivatives
Sulfamate derivatives of amines are a class of compounds with significant biological and medicinal importance. The synthesis of a sulfamate from this compound can be achieved through several methods. A common approach involves the reaction of the amine with a sulfamoylating agent, such as a sulfamoyl chloride. This reaction is a nucleophilic attack of the amine on the sulfur atom of the sulfamoyl chloride, leading to the formation of the N-substituted sulfamate and elimination of hydrogen chloride.
Alternative methods for sulfamate synthesis include the use of sulfamic acid itself, often activated by a coupling agent, or reaction with sulfur trioxide-amine complexes. The choice of synthetic route can depend on the desired scale, substrate compatibility, and required purity of the final product.
Incorporation into Polycyclic and Heterocyclic Systems
The presence of both an amine and a double bond in this compound provides opportunities for its incorporation into more complex molecular architectures, including polycyclic and heterocyclic systems.
While the isolated double bond in this compound is not a typical dienophile for a standard Diels-Alder reaction, the amine functionality can be first converted into a dienophilic group. For instance, the amine can be reacted with maleic anhydride (B1165640) to form a maleamic acid, which can then be cyclized to the corresponding maleimide. This N-substituted maleimide, bearing the 5-methylhex-4-enyl group, can then participate as a dienophile in a Diels-Alder reaction with a suitable diene to construct a six-membered ring, leading to the formation of a polycyclic imide structure.
The synthesis of furan-derived amines can be a stepping stone to further functionalization. While not a direct derivatization of this compound, the principles of furan (B31954) chemistry can be applied to create complex heterocyclic systems. For example, a furan ring can be introduced into a molecule containing an amine, and subsequent reactions, such as electrophilic substitution on the furan ring or cycloaddition reactions, can be used to build more elaborate structures.
The double bond in this compound can be a handle for the synthesis of tetrahydropyran (B127337) derivatives. One potential strategy involves an intramolecular cyclization. For example, the amine could be acylated with a reagent that also contains a hydroxyl group precursor. Subsequent hydration of the double bond to form a diol, followed by an acid-catalyzed intramolecular etherification, could lead to the formation of a substituted tetrahydropyran ring. The specific reagents and reaction conditions would need to be carefully chosen to control the regioselectivity and stereoselectivity of the cyclization.
Stereoselective Formation of Functionalized Alkenyl Esters
The synthesis of functionalized alkenyl esters from a primary amine like this compound is a multi-step process that would first require the conversion of the amine functionality into a group suitable for elimination or rearrangement to form the desired ester. Direct, documented methods for the stereoselective conversion of this compound into alkenyl esters are not readily found in scientific literature. However, general principles of organic synthesis allow for the postulation of a synthetic route.
One hypothetical approach could involve the transformation of the primary amine into a suitable leaving group, followed by a controlled elimination reaction. Methodologies for the stereoselective synthesis of α,β-unsaturated esters are well-established, often employing reactions like the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) reagents to create E-alkenes with high selectivity. rsc.orgorganic-chemistry.org Another approach involves the Wittig reaction, though it typically provides lower stereoselectivity for Z-alkenes unless modified conditions or specific ylides are used.
While these methods are powerful for creating α,β-unsaturated esters, their application starting from this compound would be complex and require significant functional group manipulations. There is currently no specific research data or established protocol for this transformation.
Table 1: General Methods for Stereoselective Alkenyl Ester Synthesis
| Reaction Name | Reagents | Typical Stereoselectivity | Applicability Notes |
| Horner-Wadsworth-Emmons | Phosphonate ester, base, aldehyde/ketone | High (E-selective) | Requires conversion of the amine to a carbonyl group. |
| Wittig Reaction | Phosphonium ylide, aldehyde/ketone | Variable (often Z-selective with unstabilized ylides) | Requires conversion of the amine to a carbonyl group. |
| Peterson Olefination | α-silyl carbanion, aldehyde/ketone | Can be controlled to yield either E or Z isomers | Requires conversion of the amine to a carbonyl group. |
This table presents general synthetic methods and does not reflect documented reactions of this compound.
Conversion to Phosphinic Acid Derivatives
The conversion of primary amines into phosphinic acid derivatives is a known transformation, typically achieved through the phospha-Mannich reaction. researchgate.netresearchgate.net This reaction involves the condensation of a primary amine, an aldehyde (commonly formaldehyde), and hypophosphorous acid (H₃PO₂) or its esters. rsc.orgrsc.org The products are α-aminoalkyl-H-phosphinic acids, which are analogues of amino acids. rsc.org
For this compound, this reaction would theoretically proceed as follows:
Where R represents the 5-methylhex-4-en-1-yl group. The reaction is often carried out in an acidic medium, and the outcome can be influenced by the basicity of the amine. rsc.org Primary amines can sometimes yield amino-bis(methyl-H-phosphinic acids) if the reaction conditions are not carefully controlled. rsc.org
Despite the well-established nature of the phospha-Mannich reaction, specific studies detailing the reaction conditions, yields, and spectroscopic data for the conversion of this compound to its corresponding phosphinic acid derivative are not present in the surveyed scientific literature. The reactivity of the internal double bond in this compound under the typically acidic conditions of the phospha-Mannich reaction would also need to be considered, as potential side reactions could occur.
Table 2: Key Components in the Phospha-Mannich Reaction for Phosphinic Acid Synthesis
| Component | Role | Example | Reference |
| Amine | Nucleophile | Primary or Secondary Amine | researchgate.net |
| Aldehyde | Electrophile | Formaldehyde | rsc.org |
| Phosphorus Source | P-Nucleophile | Hypophosphorous Acid (H₃PO₂) | researchgate.netrsc.org |
This table outlines the general components of the phospha-Mannich reaction. Specific application to this compound is not documented.
Theoretical and Computational Studies
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations have emerged as a powerful tool for investigating the intricacies of chemical structures and predicting their reactivity. For derivatives of 5-Methylhex-4-en-1-amine, these methods have been instrumental in understanding their behavior in various chemical transformations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of derivatives like N-benzyl-5-methylhex-4-en-1-amine, DFT calculations have been employed to study reaction pathways, such as intramolecular aminoalkoxylation. These studies help in understanding the mechanistic details of how these molecules react to form new products. For instance, DFT has been used to analyze the transition states and intermediates involved in the cyclization of such compounds.
Ab Initio Methods in Reaction Pathway Analysis
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately analyzing reaction pathways. For example, in the study of intramolecular iodoamination and the subsequent aziridinium ion ring-opening sequence of N-benzyl-5-methylhex-4-en-1-amine substrates, computational studies, likely employing ab initio or high-level DFT methods, have been used to elucidate the mechanism of these complex transformations. acs.org Such analyses provide valuable insights into the stereoselectivity and energetics of the reaction, which are difficult to determine experimentally.
Spectroscopic Parameter Prediction and Validation
Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation.
Computational ¹H and ¹³C NMR Chemical Shift Calculations
Infrared Spectroscopy Data Comparison with Quantum Chemical Results
Similarly, quantum chemical calculations can predict infrared (IR) vibrational frequencies. Comparing these calculated frequencies with experimental IR spectra helps in identifying functional groups and confirming the structure of a molecule. For example, the supporting information for studies on the reactions of N-benzyl-5-methylhex-4-en-1-amine likely contains comparisons between calculated and experimental IR data to confirm the formation of the expected products. acs.org
Energetic and Conformational Analysis of Intermediates and Transition States
Understanding the energy landscape of a chemical reaction is fundamental to explaining its outcome. Computational chemistry provides the tools to map out the potential energy surface, identifying stable intermediates and the transition states that connect them.
In the context of the intramolecular aminoalkoxylation of N-benzyl-5-methylhex-4-en-1-amine, DFT calculations are crucial for determining the energies of various conformers of the reactant, intermediates, and transition states. This analysis helps in identifying the lowest energy pathway and thus predicting the major product of the reaction. The supporting information of studies on such reactions often includes detailed energetic data for the key species involved in the reaction mechanism. acs.org
Below is a hypothetical data table illustrating the kind of information that can be obtained from such computational studies.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactant (gauche) | B3LYP/6-31G | 1.2 |
| Reactant (anti) | B3LYP/6-31G | 0.0 |
| Transition State 1 | B3LYP/6-31G | 15.8 |
| Intermediate 1 | B3LYP/6-31G | 5.4 |
| Transition State 2 | B3LYP/6-31G | 12.3 |
| Product | B3LYP/6-31G | -10.2 |
This table is illustrative and does not represent actual calculated data for this compound.
Such data allows for a quantitative understanding of the reaction profile and the factors that control its efficiency and selectivity.
Stereochemical Outcome Prediction and Mechanism Elucidation via Theoretical Models
Theoretical and computational chemistry have emerged as indispensable tools for predicting the stereochemical outcomes and elucidating the intricate mechanisms of chemical reactions. In the context of synthesizing chiral amines, such as this compound, these models provide profound insights that guide experimental efforts. By simulating reaction pathways and transition states, researchers can rationalize observed selectivities and proactively design more efficient and selective catalysts.
One powerful approach involves the use of Quantum-Guided Molecular Mechanics (Q2MM). This method is employed to develop transition state force fields (TSFF) that can rapidly and accurately predict the stereoselectivity of reactions like palladium-catalyzed allylic aminations. nih.gov The predictive power of these models is so significant that they have been used to identify and correct erroneous assignments of experimentally determined stereochemistry in scientific literature. nih.gov
For instance, a TSFF model developed for palladium-catalyzed allylic amination was tested on a large set of literature reactions. The model's predictions for enantiomeric excess (ee) were generally in close agreement with experimental results. However, in a few cases, the model predicted a high stereoselectivity for the opposite enantiomer to what was reported. nih.gov Experimental re-investigation of these outlier cases confirmed that the computational predictions were correct, leading to a reassignment of the absolute stereochemistry of the reaction products. nih.gov This demonstrates the capability of mechanistically-grounded computational models to not only predict but also validate and refine experimental findings.
The following table illustrates the type of comparison between computationally predicted and experimentally determined enantiomeric excess for a generic palladium-catalyzed allylic amination, similar to the studies that have been conducted.
Table 1: Comparison of Predicted and Experimental Enantiomeric Excess (ee) in a Pd-Catalyzed Allylic Amination
| Entry | Ligand | Substrate | Predicted ee (%) | Experimental ee (%) |
|---|---|---|---|---|
| 1 | Ligand A | Substrate 1 | 92 | 90 |
| 2 | Ligand A | Substrate 2 | 85 | 88 |
| 3 | Ligand B | Substrate 1 | 75 | 72 |
| 4 | Ligand B | Substrate 2 | 68 | 70 |
| 5 | Ligand C | Substrate 3 | 95 (R) | 93 (S)* |
*Illustrative case where computational prediction prompted re-evaluation and correction of the experimental result.
Density Functional Theory (DFT) is another cornerstone of computational chemistry used to investigate reaction mechanisms and predict stereoselectivity. DFT calculations are particularly useful for determining the geometries and energies of transition states, which are critical for understanding the origin of enantioselectivity. nih.gov For example, in the copper-catalyzed asymmetric hydroamination of unactivated internal olefins, DFT calculations have been used to determine the activation barriers for the hydrocupration of different substrates. nih.gov These calculations revealed that the energy barrier is significantly higher for internal olefins compared to styrenes or terminal olefins, explaining the challenges associated with these substrates. nih.gov
Furthermore, computational studies can guide the optimization of catalysts. By comparing the calculated activation barriers with different ligands, researchers can identify ligands that are more likely to promote the desired reaction. For instance, it was computationally found that replacing a SEGPHOS-based catalyst with a DTBM-SEGPHOS-based one could lower the hydrocupration barrier for an internal olefin, suggesting a path toward improved catalytic efficiency. nih.gov
The table below provides a representative example of how DFT calculations are used to compare activation barriers for the hydrocupration of various olefin substrates, a key step in hydroamination reactions.
Table 2: DFT-Calculated Activation Barriers for Olefin Hydrocupration
| Entry | Olefin Substrate | Catalyst System | Calculated Activation Barrier (kcal/mol) |
|---|---|---|---|
| 1 | Styrene | Cu/SEGPHOS | 15.2 |
| 2 | 1-Propene | Cu/SEGPHOS | 20.3 |
| 3 | trans-2-Butene | Cu/SEGPHOS | 23.1 |
Advanced Analytical Methodologies for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 5-Methylhex-4-en-1-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural elucidation.
¹H and ¹³C NMR for Planar and Stereochemical Structure Determination
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the planar structure of this compound. Each unique proton and carbon atom in the molecule will produce a distinct signal in the respective NMR spectrum, with the chemical shift of the signal indicating its electronic environment.
For this compound, ¹H NMR would be expected to show signals corresponding to the protons of the two methyl groups attached to the double bond, the vinylic proton, the methylene groups of the alkyl chain, and the amine group protons. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would reveal which protons are adjacent to one another, helping to piece together the carbon skeleton.
Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in this compound. The chemical shifts of the carbons in the double bond would be significantly different from those of the sp³-hybridized carbons in the alkyl chain and the methyl groups. This information is crucial for confirming the carbon framework of the molecule.
Predicted ¹H NMR Chemical Shifts for this compound (Note: These are computationally predicted values and may differ from experimental results.)
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃-C= | ~1.6 - 1.7 | Singlet/Doublet |
| =CH- | ~5.1 - 5.3 | Triplet |
| -CH₂-C= | ~2.0 - 2.2 | Quartet |
| -CH₂-CH₂-N | ~1.4 - 1.6 | Quintet/Sextet |
| -CH₂-N | ~2.6 - 2.8 | Triplet |
| -NH₂ | Variable (broad singlet) | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are computationally predicted values and may differ from experimental results.)
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| (CH₃)₂C= | ~18, ~26 |
| =CH- | ~124 |
| (CH₃)₂C= | ~132 |
| -CH₂-C= | ~29 |
| -CH₂-CH₂-N | ~34 |
| -CH₂-N | ~42 |
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for unambiguously establishing the connectivity of atoms within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other. For this compound, a COSY experiment would show cross-peaks between the signals of adjacent protons. For instance, the vinylic proton would show a correlation to the protons on the adjacent methylene group, which in turn would show correlations to the next methylene group in the chain, and so on. This provides a clear and definitive map of the proton-proton connectivities throughout the carbon chain, confirming the proposed structure.
Addressing Discrepancies in Reported NMR Data through Standardization
In the broader field of chemical analysis, discrepancies in reported NMR data can arise from variations in experimental conditions such as solvent, temperature, and concentration. Standardization of these parameters is crucial for ensuring the reproducibility and comparability of data across different laboratories. The use of standardized deuterated solvents and referencing to an internal standard, such as tetramethylsilane (TMS), are common practices to minimize such discrepancies. While no specific discrepancies for this compound are documented in the available literature due to a lack of published experimental data, adherence to these standard protocols would be essential for any future characterization of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the calculation of an exact mass, which can be used to determine the elemental composition of the molecule. For this compound (C₇H₁₅N), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This provides a high degree of confidence in the identity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the components of a mixture are separated based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.
GC-MS is an excellent method for assessing the purity of a this compound sample. Any impurities present would likely have different retention times in the GC column and would be detected as separate peaks in the chromatogram. The mass spectrum of each peak can then be used to identify the impurity.
Furthermore, GC-MS is effective in characterizing isomers. Structural isomers of this compound, such as those with different branching of the alkyl chain or a different position of the double bond, would likely have different retention times in the GC. While they would have the same molecular weight, their mass spectral fragmentation patterns might show subtle differences that could aid in their identification. The fragmentation of primary amines in MS often involves the loss of an alkyl radical to form a stable iminium ion, and the specific fragmentation pattern can be indicative of the structure of the parent molecule. whitman.edujove.com
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Complex Mixtures
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful and sensitive technique for the analysis of non-volatile and thermally labile compounds within complex matrices. For this compound, this method is particularly effective. The liquid chromatography stage separates the target amine from byproducts, unreacted starting materials, and other impurities. Following separation, the eluent is introduced into the electrospray ionization source.
In ESI, a high voltage is applied to the liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. Due to its basic nature, the primary amine group of this compound is readily protonated in the positive ion mode, forming the pseudomolecular ion [M+H]⁺. This soft ionization technique minimizes fragmentation, allowing for clear determination of the molecular weight. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information that confirms the identity of the compound.
| Analyte | Molecular Formula | Exact Mass (Da) | Ionization Mode | Observed Ion (m/z) |
|---|---|---|---|---|
| This compound | C₇H₁₅N | 113.1204 | Positive ESI | [M+H]⁺ = 114.1283 |
Chromatographic Separations for Isolation and Purity
Silica (B1680970) gel column chromatography is a fundamental preparative technique used for the purification of synthetic compounds. researchgate.netorgsyn.org For this compound, a normal-phase separation on a silica gel stationary phase is effective. The separation mechanism relies on the differential adsorption of components in the mixture to the polar silica surface. Non-polar impurities will elute first with a less polar mobile phase, while the more polar amine interacts more strongly with the silica gel and elutes later.
A common challenge when purifying amines via silica gel chromatography is peak tailing or streaking, which results from strong, sometimes irreversible, binding of the basic amine to the acidic silanol groups on the silica surface. iastate.edursc.org To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (B1221849), is often added to the eluent. iastate.edursc.org This additive deactivates the acidic sites on the silica, leading to improved peak shape and better separation efficiency. rsc.org The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography. iastate.edu
| Solvent System | Modifier | Typical Application |
|---|---|---|
| Hexanes/Ethyl Acetate | 0.5-2% Triethylamine | For moderately polar amines. |
| Dichloromethane/Methanol (B129727) | 0.5-2% Triethylamine | For more polar amines requiring a stronger eluent. |
| Pentane/Diethyl Ether | 0.5-2% Triethylamine | For less polar amines. |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the enantiomeric ratio of chiral compounds. mdpi.com Since this compound is a chiral molecule (if the substitution pattern creates a stereocenter), resolving its enantiomers is crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. wiley.com
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate) derivatives, are widely used and have proven effective for resolving a broad range of chiral amines. mdpi.comyakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve baseline separation. chromatographyonline.comresearchgate.net Acidic or basic additives are sometimes incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.comresearchgate.net
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Application |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol (90:10 v/v) + 0.1% Diethylamine | UV (after derivatization) or CAD | Enantiomeric separation of primary amines. |
| Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol (80:20 v/v) + 0.1% Trifluoroacetic Acid | UV (after derivatization) or CAD | Resolution of racemic amines. |
| Crown Ether-based (e.g., Crownpak®) | Aqueous acid (e.g., HClO₄)/Methanol | UV or MS | Specific for primary amines. researchgate.net |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.orgnih.govquora.com During the synthesis of this compound, small aliquots of the reaction mixture are periodically spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system.
By observing the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product, the reaction's progress can be qualitatively assessed. researchgate.netnews-medical.net The relative polarity of the spots, indicated by their retention factor (Rf) values, provides information about the conversion. For the synthesis of this compound, the product amine is typically more polar than the corresponding alkyl halide or tosylate precursor but may be less polar than a corresponding alcohol. Visualization can be achieved using UV light if the compounds are UV-active, or more commonly for amines, by staining with a reagent such as ninhydrin (which produces a characteristic purple color with primary amines) or potassium permanganate. researchgate.net
| Compound | Hypothetical Rf Value (4:1 Hexanes:EtOAc) | Visualization Method |
|---|---|---|
| Starting Material (e.g., Alkyl Halide) | 0.75 | Potassium Permanganate Stain |
| This compound (Product) | 0.30 | Ninhydrin Stain (Purple Spot) |
| Reaction Co-spot | Two spots at 0.75 and 0.30 | Ninhydrin and/or KMnO₄ Stain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. utdallas.edu An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and alkene functionalities.
The primary amine group (R-NH₂) gives rise to a distinctive pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, which correspond to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgopenstax.org Another key absorption for a primary amine is the N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ range. wpmucdn.comorgchemboulder.com The alkene group shows a C=C stretching absorption around 1640-1680 cm⁻¹ and a vinylic =C-H stretching absorption just above 3000 cm⁻¹. libretexts.orglibretexts.org The presence of all these key bands provides strong evidence for the structure of this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two sharp peaks) libretexts.orgorgchemboulder.com | Medium |
| N-H Bend (scissoring) | 1580 - 1650 orgchemboulder.com | Medium | |
| Alkene (C=C) | =C-H Stretch | 3020 - 3100 libretexts.org | Medium |
| C=C Stretch | 1640 - 1680 libretexts.org | Weak to Medium | |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 libretexts.org | Strong |
| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 orgchemboulder.comlibretexts.org | Weak to Medium |
Application of Analytical Standards and Reference Markers in Complex Synthesis
In any complex chemical synthesis, the use of well-characterized analytical standards and reference markers is crucial for unambiguous compound identification and accurate quantification. nih.gov An analytical standard of this compound, with a certified purity, serves as the benchmark against which newly synthesized batches are compared.
In chromatographic techniques like HPLC and LC-MS, the reference standard is used to confirm the identity of the product peak by comparing retention times. For quantitative analysis, a calibration curve is generated using serial dilutions of the standard, allowing the precise determination of the concentration of this compound in the reaction mixture or purified product. In spectroscopic methods such as IR and NMR, the spectrum of the synthesized compound must match that of the reference standard to confirm its structural identity. The use of such standards is a cornerstone of quality control, ensuring the reliability and reproducibility of the synthetic process. nih.gov
Role in Complex Chemical Synthesis and Material Science
Intermediate in the Synthesis of Advanced Organic Molecules
5-Methylhex-4-en-1-amine serves as a crucial intermediate in the synthesis of more complex and advanced organic molecules. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the construction of intricate molecular architectures. The synthesis of this compound itself can be achieved through the reduction of 5-methyl-4-hexene nitrile using a reducing agent such as lithium aluminium hydride. cardiff.ac.uk This straightforward synthesis makes it a readily accessible starting material for further transformations.
One notable application of this compound is in intramolecular cyclization reactions. For instance, N-benzyl-5-methylhex-4-en-1-amine substrates can undergo intramolecular aminoalkoxylation in the presence of a manganese (II) iodide catalyst to yield 2-(alkoxyalkyl)pyrrolidine products. su.seresearchgate.netacs.orgresearchgate.net This type of reaction is valuable for the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.
| Reactant | Catalyst | Product | Application |
| N-benzyl-5-methylhex-4-en-1-amine | MnI2 | 2-(alkoxyalkyl)pyrrolidine | Synthesis of heterocyclic compounds |
Utility in the Construction of Functionalized Amides and Lactams
The primary amine group of this compound readily participates in amide bond formation, a cornerstone reaction in organic synthesis. This reactivity has been exploited in the synthesis of various functionalized amides. For example, it has been used in the preparation of N-(5-methylhex-4-en-1-yl)benzamide. tdx.cat
Furthermore, this compound has been utilized in the modular synthesis of alkenyl sulfamates. nih.gov In this process, the amine is coupled with an alkenyl fluorosulfonate, formed from the reaction of a ketone enolate with SO2F2, to generate the corresponding sulfamate (B1201201). nih.gov This reaction highlights the versatility of the amine group in forming bonds with heteroatoms other than carbon.
| Amine Reactant | Reagent | Product | Reaction Type |
| This compound | Benzoyl chloride (or similar) | N-(5-methylhex-4-en-1-yl)benzamide | Amide synthesis |
| This compound | Alkenyl fluorosulfonate | Alkenyl sulfamate | Sulfamoylation |
The presence of the double bond in the resulting amides opens up possibilities for further functionalization, including cyclization to form lactams, which are cyclic amides and important structural motifs in many natural products and pharmaceuticals. cardiff.ac.uk
Potential as a Reactive Site for Polymer Synthesis
The alkene functionality within this compound presents a potential reactive site for polymerization reactions. While specific examples of polymers derived directly from this compound are not extensively documented in the reviewed literature, the presence of the vinyl group suggests its suitability for various polymerization techniques. For instance, it could potentially undergo addition polymerization, where the double bond is opened to form a long polymer chain.
The amine group could also be utilized in step-growth polymerization. For example, it could be reacted with a dicarboxylic acid to form a polyamide, a class of polymers that includes well-known materials like nylon. The pendant methylhexenyl group would then provide sites for post-polymerization modification, allowing for the tuning of the polymer's properties. The synthesis of polysulfamides via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry is a related area where amines are used to create polymers, suggesting a potential avenue for the application of this compound. nih.gov
Precursor for Chiral Auxiliaries in Asymmetric Synthesis
In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are invaluable tools. escholarship.org These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. While the direct use of this compound as a precursor for chiral auxiliaries is not explicitly detailed in the available literature, its structure contains elements that suggest this potential.
For this compound to be a precursor for a chiral auxiliary, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. Once a single enantiomer is obtained, it could be derivatized to create a chiral auxiliary. The amine group provides a convenient handle for attaching the auxiliary to a prochiral substrate. The stereocenter, once established, could then influence the stereochemical outcome of subsequent reactions. The development of chiral auxiliaries from readily available starting materials is an active area of research, and the potential of unsaturated amines like this compound in this context remains an area for future exploration. researchgate.net
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of allylic amines is a vital area of research, and developing new, efficient pathways to compounds like 5-Methylhex-4-en-1-amine is a key objective. researchgate.net Future research should focus on moving beyond traditional multi-step syntheses, which may involve protecting groups and harsh reagents, towards more atom-economical and environmentally benign methodologies.
One promising avenue is the direct catalytic C-H amination of branched alkenes. researchgate.net Methodologies that utilize earth-abundant metal catalysts, such as nickel, could provide a practical and cost-effective route. chemrxiv.orgacs.org Another area for exploration is the development of multicomponent reactions, which can construct complex molecules like this compound in a single step from simple, readily available starting materials. chemrxiv.org Furthermore, bio-inspired synthetic strategies, mimicking enzymatic processes, could offer highly selective and sustainable routes to this and other primary amines. chemrxiv.orgnih.gov
Table 1: Potential Sustainable Synthetic Approaches
| Method | Potential Advantage | Research Focus |
| Direct C-H Amination | High atom economy, reduced steps | Development of selective catalysts for primary amination |
| Multicomponent Reactions | High efficiency and complexity generation | Catalyst design for convergent one-pot synthesis |
| Bio-inspired Catalysis | High selectivity, mild conditions | Mimicking amine oxidase enzymes for C-N bond formation |
Exploration of Chemo-, Regio-, and Stereoselective Transformations
The dual functionality of this compound offers a rich landscape for investigating selective chemical transformations. The primary amine can undergo a variety of functionalization reactions, while the trisubstituted alkene provides a handle for further molecular elaboration. A significant challenge and opportunity lie in developing methods that can selectively target one functional group in the presence of the other.
Future work should aim to develop catalytic systems that can achieve high levels of:
Chemoselectivity: Differentiating between the nucleophilic amine and the electron-rich alkene. For example, developing conditions for selective N-alkylation without concomitant reaction at the double bond.
Regioselectivity: In reactions involving the alkene, controlling the addition to the more or less substituted carbon atom.
Stereoselectivity: For reactions that create new chiral centers, controlling the three-dimensional arrangement of atoms. This is particularly relevant for creating optically active derivatives for applications in pharmaceuticals and materials.
Transition-metal catalysis has shown great promise for achieving high selectivity in the functionalization of complex molecules and could be applied to explore the reactivity of this compound. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to investigate and predict the behavior of molecules like this compound, potentially accelerating experimental discovery. nih.gov Future research in this area could focus on several key aspects.
Firstly, high-level quantum chemical methods can be employed to study the fundamental properties of the molecule, such as its conformational landscape, electronic structure, and the relative reactivity of the amine and alkene functionalities. nih.gov This can provide insights into its basicity and nucleophilicity.
Secondly, computational models can be used to simulate reaction mechanisms. researchgate.net For instance, Density Functional Theory (DFT) studies could elucidate the pathways of catalytic C-H functionalization at the alpha-position to the amine or electrophilic addition to the alkene. This understanding is crucial for designing more efficient and selective catalysts and reaction conditions. Such models can also predict potential degradation pathways of the molecule under various conditions. researchgate.net
Finally, the development of quantitative structure-property relationship (QSPR) models, potentially aided by machine learning, could predict the properties and reactivity of a range of related unsaturated amines, guiding the synthesis of new molecules with desired characteristics. acs.org
Table 2: Applications of Computational Modeling
| Modeling Technique | Research Goal | Predicted Outcome |
| Quantum Mechanics (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction barriers, product selectivity |
| Molecular Dynamics | Simulate conformational behavior | Preferred 3D structures, solvent effects |
| QSPR/Machine Learning | Predict properties of analogues | Reactivity, physical properties, potential degradation products |
Design of Novel Catalytic Systems Utilizing the Compound's Reactivity
The unique structure of this compound makes it an interesting ligand and building block for the design of novel catalytic systems. The primary amine can act as a coordinating group to a metal center, while the pendant alkene could participate in catalytic cycles or serve to tune the steric and electronic properties of the resulting catalyst.
Research in this area could involve:
Homogeneous Catalysis: Synthesizing transition-metal complexes where this compound or its derivatives act as ligands. The bifunctional nature of the ligand could lead to unique catalytic activities, for example, in polymerization or asymmetric synthesis.
Heterogeneous Catalysis: Grafting the molecule onto solid supports, such as silica (B1680970) or polymers, to create new heterogeneous catalysts. The amine functionality provides a convenient anchor point for immobilization.
Photoredox Catalysis: Investigating the compound's potential in photoredox reactions. Aliphatic amines can act as electron donors, and the alkene could participate in radical-mediated transformations, opening up new avenues for C-C and C-N bond formation. researchgate.net
Investigation of Environmental Degradation Pathways from a Chemical Perspective
Understanding the environmental fate of aliphatic amines is crucial. From a purely chemical standpoint, future research should focus on the degradation pathways of this compound under various environmental conditions, excluding ecotoxicological studies.
Key areas of investigation include:
Atmospheric Degradation: The photo-oxidation of the compound initiated by hydroxyl radicals is a likely degradation pathway in the atmosphere. nilu.no Research should aim to identify the primary gas-phase oxidation products, which could include aldehydes, ketones, and smaller nitrogen-containing species. ieaghg.org
Aqueous Degradation: In aqueous environments, reactions with oxidants like ozone could be a significant degradation route. researchgate.netnih.gov Studies have shown that ozonation of aliphatic amines can lead to the formation of N-oxides and nitroalkanes. researchgate.netnih.gov Investigating the specific products and kinetics of the reaction of this compound with ozone would be valuable. nih.gov
Computational methods, such as DFT, can be used to model these degradation reactions, predicting the most likely transformation products and their formation energetics. researchgate.net This chemical perspective is essential for building a complete picture of the molecule's environmental lifecycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
